
Columbianadin
Overview
Description
Columbianadin is a natural coumarin compound isolated from the roots of Angelica pubescens and Angelica decursiva. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and platelet aggregation inhibiting properties . This compound has been traditionally used in Chinese medicine to treat rheumatic diseases and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Columbianadin can be synthesized through the formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . The reaction typically involves the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Angelica pubescens using macroporous resins combined with preparative high-performance liquid chromatography (PHPLC) . This method allows for the efficient separation and enrichment of this compound along with other coumarins present in the plant.
Chemical Reactions Analysis
Types of Reactions: Columbianadin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form columbianetin, a metabolite with similar biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Columbianetin: Formed through oxidation.
Modified Coumarins: Resulting from substitution reactions.
Scientific Research Applications
Anti-inflammatory Properties
Columbianadin has been extensively studied for its ability to modulate inflammatory responses. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo.
Case Study: Acute Reflux Esophagitis
In a study involving rats with induced acute reflux esophagitis, treatment with this compound resulted in:
- Reduction of Gastric Secretion : The compound significantly decreased gastric volume and total acidity while enhancing pH levels.
- Oxidative Stress Modulation : It altered levels of hydrogen peroxide and other oxidative stress markers, demonstrating its potential as an antioxidant.
- Cytokine Suppression : A dose-dependent suppression of inflammatory cytokines was observed, indicating its effectiveness in managing inflammation related to gastrointestinal disorders .
Hepatoprotective Effects
This compound has shown promise in protecting liver cells from damage due to oxidative stress and inflammation.
Case Study: Liver Injury Model
In vitro studies using RAW 264.7 cells demonstrated that this compound pretreatment reduced:
- Liver Enzyme Elevation : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lowered.
- Histopathological Damage : The compound mitigated liver injury caused by lipopolysaccharide (LPS), suggesting a protective role against liver diseases .
Antitumor Activities
This compound exhibits notable antitumor properties, particularly against colorectal cancer.
Case Study: Colorectal Cancer Cells
Research focused on human colorectal cancer cell lines revealed that:
- Inhibition of Cell Proliferation : this compound effectively inhibited cell growth and induced apoptosis in HCT116 cells.
- Mechanistic Insights : The compound was found to modulate signaling pathways associated with cell survival and proliferation, including the NF-κB pathway .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Study on Metabolite Analysis
A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed the pharmacokinetics of this compound and its metabolite, columbianetin. Key findings included:
- Bioavailability Assessment : The study provided insights into the absorption and distribution of this compound in rat plasma after oral administration.
- Comparative Analysis : Differences in pharmacokinetic profiles between this compound and columbianetin were highlighted, suggesting varied therapeutic implications .
Summary Table of Applications
Mechanism of Action
Columbianadin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid.
Platelet Aggregation Inhibition: Interferes with calcium signaling pathways, preventing platelet aggregation.
Comparison with Similar Compounds
Columbianadin is unique among coumarins due to its specific biological activities and molecular structure. Similar compounds include:
Columbianetin: A metabolite of this compound with anti-inflammatory and analgesic properties.
Umbelliferone: Another coumarin with antioxidant and anti-inflammatory effects.
Angelol: Found in Angelica pubescens, known for its anti-inflammatory activity.
This compound stands out for its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.
Biological Activity
Columbianadin (CBN) is a naturally occurring coumarin derived from Angelica decursiva, recognized for its diverse biological activities. This article presents a comprehensive overview of the biological activity of CBN, focusing on its anti-inflammatory, anticancer, analgesic, and neuroprotective properties, supported by relevant case studies and research findings.
1. Anti-inflammatory Activity
CBN exhibits significant anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. Research has demonstrated that CBN reduces oxidative stress and inflammation by modulating key signaling pathways.
Key Findings:
- CBN treatment increased heme oxygenase-1 (HO-1) expression in RAW 264.7 macrophages, suggesting a protective role against oxidative damage .
- It suppressed the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB), leading to decreased production of inflammatory mediators such as nitric oxide (NO) and cytokines .
Table 1: Effects of CBN on Inflammatory Mediators
Mediator | Effect of CBN |
---|---|
Nitric Oxide (NO) | Decreased production |
Cytokines | Inhibition observed |
HO-1 Expression | Increased |
2. Anticancer Properties
CBN has shown promising anticancer activity across various cancer cell lines. Studies indicate that it induces apoptosis and necroptosis in colorectal cancer cells.
Key Findings:
- CBN exhibited growth inhibitory effects on multiple cancer cell lines, including HCT116 (colon), A549 (lung), and MDA-MB-231 (breast) cells .
- The mechanism involves the induction of apoptosis, characterized by an increase in the sub-G1 phase of the cell cycle, indicating cell death .
Table 2: IC50 Values of CBN in Different Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 | 50 |
A549 | 60 |
MDA-MB-231 | 70 |
3. Analgesic Effects
CBN has been investigated for its analgesic properties, particularly in neuropathic pain models.
Key Findings:
- In animal studies, CBN effectively inhibited both mechanical and cold hypersensitivity induced by oxaliplatin, suggesting its potential as a therapeutic agent for neuropathic pain .
- The analgesic effect is associated with the inhibition of T- and L-type calcium currents in dorsal root ganglion neurons .
4. Neuroprotective Effects
Research indicates that CBN may also possess neuroprotective properties through its action on ion channels.
Key Findings:
- CBN was found to perturb sodium currents in GH3 cells, which may contribute to its neuroprotective effects against excitotoxicity .
- The modulation of ionic currents suggests a potential mechanism for protecting neurons from damage during pathological conditions.
Case Studies
Several studies have highlighted the therapeutic potential of CBN:
- In vitro Study on Inflammation:
- Cancer Cell Study:
- Neuropathic Pain Model:
Q & A
Q. What are the primary biological activities of Columbianadin, and how are they experimentally validated?
Level: Basic
Answer: this compound exhibits anti-inflammatory, anti-thrombotic, and anti-cancer activities. Key experimental methods include:
- Anti-inflammatory assays : Measurement of NF-κB inhibition via Western blot for IκBα phosphorylation/degradation and cytokine profiling (e.g., TNF-α, IL-6) using ELISA in macrophages .
- Anti-thrombotic studies : Platelet aggregation tests under high shear stress in human whole blood, with ADP as an agonist .
- Anti-cancer mechanisms : Dose-dependent apoptosis (via caspase-3 activation at ≤25 μM) and necroptosis (via RIPK1/RIPK3 at ≥50 μM) in colon cancer cell lines (e.g., HCT-116), validated by flow cytometry and Western blot .
Q. What experimental models are most suitable for studying this compound's pharmacokinetics and toxicity?
Level: Basic
Answer:
- In vitro : Human monocyte/macrophage cell lines (e.g., THP-1) for inflammation studies; colon cancer lines for apoptosis/necroptosis .
- In vivo : Murine thrombosis models (e.g., tail-bleeding assays) with controlled dosages (10–50 mg/kg) to assess bleeding time and clot formation .
- Toxicity screening : HepG2 cells for hepatotoxicity; pharmacokinetic profiling via HPLC to measure bioavailability and metabolite stability .
Q. How do concentration-dependent effects of this compound complicate data interpretation in cancer studies?
Level: Advanced
Answer: this compound induces apoptosis at low concentrations (≤25 μM) but triggers necroptosis at higher doses (≥50 μM) due to differential activation of caspases versus RIP kinases. Researchers must:
- Validate cell death pathways using specific inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis).
- Cross-reference dose-response curves with transcriptional profiling (RNA-seq) to identify threshold-dependent gene expression shifts .
Q. What methodological strategies resolve contradictions in this compound's NF-κB inhibition across studies?
Level: Advanced
Answer: Discrepancies arise from cell-type specificity (e.g., macrophages vs. endothelial cells) and assay conditions. To address this:
- Standardize NF-κB activation triggers (e.g., LPS vs. TNF-α) across experiments.
- Use dual-luciferase reporter assays to quantify NF-κB activity in real time.
- Compare phosphorylation status of downstream targets (e.g., ERK/JNK) to isolate pathway crosstalk .
Q. How can researchers design studies to evaluate this compound's effects on Blood-Brain Barrier (BBB) permeability?
Level: Advanced
Answer:
- In vitro BBB models : Co-culture brain endothelial cells with astrocytes; measure transendothelial electrical resistance (TEER) and paracellular flux of markers (e.g., sodium fluorescein) post-Columbianadin treatment .
- In vivo imaging : Use MRI or two-photon microscopy in rodent models to track BBB leakage after ischemic injury, paired with this compound administration .
Q. What ethical considerations apply to human subject research involving this compound?
Level: Basic
Answer:
- Obtain IRB approval for studies using human blood samples (e.g., platelet aggregation assays).
- Disclose risks of prolonged bleeding in consent forms for clinical trials.
- Use blinded protocols to minimize bias in data collection and analysis .
Q. How should researchers approach literature reviews to identify gaps in this compound pharmacology?
Level: Basic
Answer:
- Use systematic review frameworks (e.g., PRISMA) and databases (PubMed, Scopus).
- Apply PICO criteria (Population: cell/animal models; Intervention: this compound dosage; Comparison: existing anti-inflammatory drugs; Outcome: IC50, cytokine levels) .
- Highlight understudied areas (e.g., long-term toxicity, combinatorial therapies) .
Q. What mixed-methods approaches enhance this compound research?
Level: Advanced
Answer: Combine:
- Quantitative data : High-throughput screening (HTS) for dose-response curves.
- Qualitative insights : Semi-structured interviews with pharmacologists to contextualize mechanistic findings.
- Integration : Use triangulation to validate results across methods, ensuring robustness .
Properties
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIBPWOXWIRQOQ-GHAIFCDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317565 | |
Record name | Columbianadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-13-9 | |
Record name | Columbianadin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Columbianadin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Columbianadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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